Triethanolamine hydrochloride

Übersicht

Beschreibung

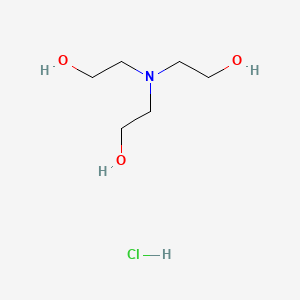

Triethanolamine hydrochloride is an organic compound with the chemical formula (HOCH₂CH₂)₃N·HCl. It is a salt form of triethanolamine, which is a tertiary amine and a triol. This compound is commonly used as a buffering agent in biochemistry and as an emulsifier in various industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Triethanolamine hydrochloride is typically synthesized by reacting triethanolamine with hydrochloric acid. The reaction is straightforward and involves the neutralization of the amine group in triethanolamine by hydrochloric acid to form the hydrochloride salt. The reaction can be represented as follows:

(HOCH2CH2)3N+HCl→(HOCH2CH2)3

Biologische Aktivität

Triethanolamine hydrochloride (TEA·HCl) is a compound with diverse applications in various fields, including cosmetics, pharmaceuticals, and industrial processes. Its biological activity has been the subject of extensive research, revealing both beneficial and potentially harmful effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Empirical Formula : C₆H₁₅NO₃ · HCl

- Molar Mass : 185.65 g/mol

- Density : 1.354 g/cm³

- Melting Point : 180.2 °C

Biological Activity Overview

This compound exhibits a range of biological activities, primarily related to its role as a surfactant and emulsifier. It is commonly used in formulations for its ability to stabilize emulsions and enhance skin penetration of active ingredients.

1. Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings from various studies include:

- Carcinogenicity : In a study involving Fischer 344 rats, triethanolamine was administered in drinking water at varying concentrations for two years. The results indicated no significant increase in tumor incidence among treated groups compared to controls, although there were noted effects on body weight and mortality due to nephrotoxicity in female rats at higher doses .

- Skin Absorption : Research shows that triethanolamine is readily absorbed through the skin. A study indicated that approximately 60% of the compound applied dermally was excreted in urine within 48 hours . This rapid absorption raises concerns regarding systemic exposure when used in topical formulations.

2. Genotoxicity Studies

Genotoxicity studies have demonstrated that triethanolamine does not exhibit clastogenic properties. A safety assessment concluded that it did not induce polyploidy or chromosomal damage in cultured cells under tested conditions . These findings suggest that this compound may be safe for use in consumer products when applied within recommended limits.

Case Study 1: Dermal Application in Mice

In a chronic exposure study, groups of male and female B6C3F1 mice were administered triethanolamine topically for 103 weeks at various doses (0, 200, 630, or 2000 mg/kg bw). The study found no significant increase in skin tumors among treated animals compared to controls, indicating a lack of carcinogenic potential through dermal exposure .

Case Study 2: Occupational Exposure

Two cohort studies examined cancer mortality among workers exposed to triethanolamine. The results suggested no significant correlation between exposure levels and increased cancer incidence, reinforcing the notion that triethanolamine may not pose a high risk when handled properly in industrial settings .

Data Tables

| Study Type | Organism | Dose (mg/kg bw) | Duration | Key Findings |

|---|---|---|---|---|

| Carcinogenicity | Fischer Rats | 0%, 1%, 2% | 2 years | No increase in tumors; nephrotoxicity observed |

| Dermal Absorption | Mice | 2000 | 48 hours | ~60% excreted in urine; rapid absorption noted |

| Genotoxicity | Chinese Hamster | - | In vitro | No clastogenic effects observed |

| Occupational Exposure | Human Workers | - | Long-term | No significant cancer correlation found |

Wissenschaftliche Forschungsanwendungen

Chemical and Industrial Applications

1.1. Surfactant and Emulsifier

Triethanolamine hydrochloride serves as a surfactant and emulsifier in various formulations. It is instrumental in the production of personal care products, such as shampoos, lotions, and creams, where it helps stabilize emulsions and improve texture. Its ability to neutralize fatty acids and adjust pH levels makes it a valuable ingredient in cosmetic formulations .

1.2. Cement and Concrete Additive

In the construction industry, this compound is used as an organic additive in cement grinding processes. It enhances the efficiency of grinding by preventing agglomeration of particles, leading to improved flowability and reduced energy consumption during milling .

Table 1: Effect of this compound on Cement Properties

| Dosage (%) | Compressive Strength (MPa) at 3d | Compressive Strength (MPa) at 28d |

|---|---|---|

| 0.01 | 30.00 | 40.00 |

| 0.02 | 34.62 | 51.35 |

| 0.06 | 32.00 | 48.00 |

| 0.10 | 29.50 | 45.00 |

Biological and Pharmaceutical Applications

2.1. Protein Purification

this compound is employed as a reagent in protein purification processes, particularly in biochemical studies involving chloroplast coupling factors . Its role as a complexing agent aids in the isolation of specific proteins by facilitating their separation from other biomolecules.

2.2. Medical Uses

In medicine, this compound is utilized in formulations for treating impacted earwax, serving as an active ingredient in eardrops designed to soften and remove earwax build-up . Its pH-balancing properties also contribute to the stability and efficacy of various pharmaceutical products.

Laboratory Applications

3.1. Complexing Agent

this compound acts as a complexing agent for aluminum ions in aqueous solutions, facilitating complexometric titrations with chelating agents like EDTA . This application is crucial for analytical chemistry, particularly in determining metal ion concentrations.

3.2. Holography and Photography

In the field of holography, this compound enhances the sensitivity of silver-halide-based holograms and is used as a swelling agent to modify color shifts . Additionally, it finds applications in photographic processing as an alkali agent.

Environmental and Safety Considerations

While this compound has numerous beneficial applications, its environmental impact must be considered due to its widespread use in consumer products and industrial processes . Exposure data indicates varying levels of triethanolamine in occupational settings, necessitating safety measures to mitigate potential health risks for workers involved in its production or application.

Analyse Chemischer Reaktionen

Neutralization with Hydrochloric Acid

Triethanolamine reacts exothermically with HCl to form TEA·HCl:

This reaction is quantitative under controlled conditions, yielding ≥99% purity .

Industrial-Scale Production

Ethylene oxide (EO) and ammonium chloride react under pressure to form TEA·HCl :

Conditions : 70–100°C, 0.3 MPa .

Decomposition Reactions

TEA·HCl decomposes thermally and under reactive conditions:

Thermal Degradation

Decomposition initiates at 245.8°C , producing toxic gases (HCl, NOₓ) and residual carbonaceous matter .

Reaction with Strong Oxidizers

Violent exothermic reactions occur with oxidizing agents (e.g., perchlorates), releasing chlorine gas :

Table 2: Decomposition Profile

| Condition | Products | Temperature (°C) | Hazard Level |

|---|---|---|---|

| Thermal decomposition | HCl, NOₓ, CO | 245.8 | High |

| Oxidizer exposure | Cl₂, CO₂, H₂O | Ambient | Severe |

Acid-Base Reactions

TEA·HCl acts as a weak acid in solution due to its :

Neutralization with Bases

Reacts with NaOH to regenerate triethanolamine:

Solubility in Acidic Media

Solubility decreases with higher HCl concentration due to the common ion effect :

Table 3: Solubility in Aqueous HCl

| HCl Concentration (mol/kg) | Solubility (g/100g H₂O) | Temperature (°C) |

|---|---|---|

| 0.0 | 35.4 | 25 |

| 4.2 | 12.1 | 25 |

| 8.4 | 3.8 | 25 |

Complexation Reactions

TEA·HCl forms coordination complexes with transition metals, though its steric bulk limits stability :

Metal Ion Interaction

In aqueous solutions, TEA·HCl weakly coordinates with Cu²⁺ and Fe³⁺, forming soluble complexes used in ion chromatography .

Esterification and Amidation

TEA·HCl neutralizes HCl generated during acyl chloride reactions, enabling high-yield synthesis of esters/amides :

Pharmaceutical Intermediates

Used in Swern oxidations and dehydrohalogenation reactions for drug precursors .

Eigenschaften

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO3.ClH/c8-4-1-7(2-5-9)3-6-10;/h8-10H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLJUSLZGFYWKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO3 | |

| Record name | TRIETHANOLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67924-33-8, 102-71-6 (Parent) | |

| Record name | Ethanol, 2,2′,2′′-nitrilotris-, homopolymer, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67924-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2',2''-nitrilotri-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1052321 | |

| Record name | Triethanolamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triethanolamine hydrochloride is the salt of triethanolamine. See the chemical datasheet for triethanolamine for more information., Liquid, Solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | TRIETHANOLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2,2',2''-nitrilotris-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethanolamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18201 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

637-39-8, 67924-33-8 | |

| Record name | TRIETHANOLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethanolamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2',2''-nitrilotri-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2',2''-nitrilotris-, homopolymer, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067924338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2',2''-nitrilotris-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethanolamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-hydroxyethyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R297UJ9QDY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.